Benzyl-(4-methoxy-cyclohexyl)-amine
Description
Context and Significance within Amine Chemistry Research
Benzyl-(4-methoxy-cyclohexyl)-amine belongs to the class of secondary amines, which are characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. The study of such amines is crucial as they are key intermediates in organic synthesis and form the backbone of many biologically active molecules and functional materials.
The benzylamine (B48309) moiety, a benzyl (B1604629) group attached to an amine, is a common structural feature in many pharmaceuticals. wikipedia.orgchemicalbook.com Benzylamine derivatives have been shown to exhibit a range of biological activities, including acting as monoamine oxidase inhibitors. wikipedia.org The presence of the benzyl group can influence the compound's reactivity and its interactions with biological targets.
The cyclohexylamine (B46788) portion of the molecule, particularly the substituted cyclohexane (B81311) ring, is also of significant interest in medicinal chemistry. The cyclohexane ring is a three-dimensional scaffold that can provide more contact points with a target protein compared to a flat aromatic ring. pharmablock.com This can lead to enhanced binding affinity and specificity. The methoxy (B1213986) group on the cyclohexane ring can further modulate the compound's polarity, solubility, and metabolic stability. The exploration of cyclohexylamine derivatives has been prominent in the development of new therapeutic agents. researchgate.netnih.gov
Scope of Academic Investigation Pertaining to this compound Structural Motifs
Research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the benzyl and cyclohexyl rings, chemists can fine-tune the compound's properties for a particular application. For instance, the position and nature of the substituent on the cyclohexane ring can significantly impact the biological activity of cyclohexylamine derivatives. nih.gov
The study of such compounds also extends to their chemical reactivity and potential as building blocks for more complex molecules. The amine group can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. wikipedia.orgchemicalbook.com
Chemical and Physical Properties
| Property | Value (Inferred) | Source |
| Molecular Formula | C₁₄H₂₁NO | - |
| Molecular Weight | 219.33 g/mol | - |
| Appearance | Likely a liquid or low-melting solid | - |
| Boiling Point | Expected to be elevated due to molecular weight and hydrogen bonding | - |
| Solubility | Likely soluble in organic solvents | - |
The properties of the related compound, (trans-4-Methoxycyclohexyl)amine, are provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | nih.gov |
| Molecular Weight | 129.20 g/mol | nih.gov |
| XLogP3 | 0.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Exact Mass | 129.115364102 Da | nih.gov |
| Topological Polar Surface Area | 35.3 Ų | nih.gov |
Synthesis and Characterization
A plausible synthetic route for this compound would involve the reductive amination of 4-methoxycyclohexanone (B142444) with benzylamine. This is a common and efficient method for the formation of secondary amines.
The reaction would proceed in two steps:
Imine Formation: 4-methoxycyclohexanone reacts with benzylamine to form an intermediate imine (a Schiff base).
Reduction: The imine is then reduced to the final secondary amine product using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.
A general procedure for a similar synthesis of 4-acetylamino-3-tert.butyl-N-cyclohexyl-N-methyl-benzylamine involved refluxing the corresponding benzyl bromide with the amine in chloroform. pharmablock.com Another approach for preparing (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine utilized catalytic hydrogenation. google.com
Characterization of the synthesized this compound would be carried out using standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the benzyl and 4-methoxy-cyclohexyl groups and their connectivity. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, as well as C-H and C-O stretching vibrations. nist.gov
Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. nist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXXIIHHXLVDSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl 4 Methoxy Cyclohexyl Amine and Analogues
Direct Synthesis Approaches to Benzyl-(4-methoxy-cyclohexyl)-amine
Direct methods for the synthesis of this compound involve the formation of the crucial C-N bond in a single key step from readily available starting materials. These strategies are often favored for their efficiency and atom economy.
Reductive Amination Strategies for Amine Formation
Reductive amination is a cornerstone of amine synthesis, providing a powerful and versatile method for the formation of secondary amines like this compound. youtube.com This reaction typically proceeds through the in situ formation of an imine or enamine intermediate from the condensation of a carbonyl compound and a primary amine, which is then reduced to the corresponding amine. youtube.comorganic-chemistry.org
The reaction conditions for reductive amination can be optimized to achieve high yields. For instance, the reaction can be carried out in a suitable solvent like methanol (B129727) or toluene (B28343). researchgate.netd-nb.info Catalysts can also be employed to enhance the reaction rate and efficiency. For example, gold catalysts supported on materials like titanium dioxide (TiO₂) have been shown to be effective in the reductive amination of cyclohexanone (B45756) with benzylamine (B48309). d-nb.inforesearchgate.net One study reported a 79% yield of the desired amine using a 4 wt% Au/CeO₂/TiO₂ catalyst. d-nb.info
| Reactants | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| 4-Methoxycyclohexanone (B142444), Benzylamine | Sodium Borohydride (B1222165) (NaBH₄) | Mild and selective reduction of the in situ formed imine. | organic-chemistry.orgtubitak.gov.tr |
| Cyclohexanone, Benzylamine | Gold supported on TiO₂, CeO₂/TiO₂ | Catalytic approach with high yields (up to 79%). | d-nb.inforesearchgate.net |
Alkylation and Nucleophilic Substitution Routes to Secondary Amines
The formation of secondary amines can also be achieved through the N-alkylation of a primary amine, a classic C-N bond-forming reaction. rsc.org In the synthesis of this compound, this would involve the reaction of 4-methoxycyclohexylamine with a benzyl (B1604629) halide, such as benzyl bromide, via a nucleophilic substitution mechanism.
However, a significant challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov This is due to the fact that the product secondary amine is often more nucleophilic than the starting primary amine. nih.gov To circumvent this issue, various strategies have been developed. One approach involves the use of specific reagents that act as ammonia (B1221849) surrogates, allowing for a more controlled mono-alkylation. nih.govacs.orgchemrxiv.orgresearchgate.net
Another strategy to achieve selective N-monoalkylation involves using nitriles as alkylating agents under catalytic hydrogenation conditions. For instance, aliphatic primary amines can be effectively monoalkylated using a Rh/C catalyst, which prevents over-alkylation to the tertiary amine. rsc.org
Multicomponent Reactions (e.g., Ugi Chemistry) for Amine Scaffolds
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient route to diverse molecular scaffolds. mdpi.commdpi.com The Ugi four-component reaction (U-4CR) is a prominent example of an MCR and is particularly well-suited for the synthesis of α-acetamido carboxamide derivatives. nih.gov
The classical Ugi reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.govnih.gov To synthesize a scaffold related to this compound, one could envision a reaction involving 4-methoxycyclohexanone, benzylamine, a suitable carboxylic acid, and an isocyanide. The resulting Ugi adduct could then be further modified to yield the desired secondary amine. The Ugi reaction is known for its ability to generate molecular diversity, making it a valuable tool in drug discovery and the synthesis of compound libraries. mdpi.comencyclopedia.pubresearchgate.net
The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and the carbonyl compound. mdpi.com This is followed by the addition of the isocyanide and the carboxylic acid to form a highly reactive nitrilium intermediate, which then undergoes an intramolecular rearrangement to yield the final product. mdpi.com The versatility of the Ugi reaction allows for the use of a wide variety of starting materials, enabling the synthesis of a broad range of complex molecules. nih.govacs.org
Indirect and Fragment-Coupling Methods in this compound Synthesis
Indirect methods involve the synthesis of the target molecule through a series of steps, often relying on the formation and coupling of key precursors and strategic intermediates. These approaches can offer greater flexibility and control over the final product's stereochemistry and functional group compatibility.
Synthesis via Precursors and Strategic Intermediates
This strategy involves the initial synthesis of a key precursor, such as a Schiff's base, which can then be transformed into the final product. For example, a Schiff's base can be formed by the reaction of 4-methylcyclohexanone (B47639) and benzylamine. google.com This intermediate can then be isomerized and subsequently hydrolyzed to yield the desired trans-4-methylcyclohexylamine. google.com This approach allows for the control of stereochemistry, which is often crucial for biological activity.
Another example of using a precursor involves the synthesis of an N-benzyl tertiary amine, which can then be debenzylated to yield the secondary amine. This debenzylation can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. frontiersin.org
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, providing powerful and general methods for the synthesis of aryl and alkyl amines. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.orgwiley.comuwindsor.ca
While often used for the synthesis of arylamines, the Buchwald-Hartwig amination can also be applied to the formation of N-alkylamines. The development of specialized phosphine (B1218219) ligands, such as BrettPhos and RuPhos, has significantly expanded the scope of this reaction to include a wide range of primary and secondary amines. nih.govrsc.org The reaction mechanism is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org
Copper-catalyzed amination reactions have also emerged as a valuable alternative to palladium-catalyzed methods. researchgate.netresearchgate.net These reactions can be particularly useful for the amination of aryl chlorides, which are often less reactive in palladium-catalyzed systems. researchgate.netorganic-chemistry.org The use of specific ligands, such as N,N'-diarylbenzene-1,2-diamines, can enhance the efficiency of copper-catalyzed aminations, allowing them to proceed under milder conditions. organic-chemistry.org Copper catalysts have also been employed in the enantioselective amination of yne-allylic systems. acs.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., BrettPhos, RuPhos) | Broad scope for coupling primary and secondary amines with aryl halides. | wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govrsc.org |
| Copper-Catalyzed Amination | Copper(I) iodide with diamine ligands | Effective for amination of aryl chlorides under mild conditions. | researchgate.netresearchgate.netorganic-chemistry.org |
Deaminative Coupling Approaches for Amine Synthesis
While the term "deaminative coupling" traditionally implies the removal and replacement of an amino group, in the context of forming secondary amines like this compound, the key transformation is the coupling of two precursor molecules. The most widely employed and effective method is reductive amination, also known as reductive alkylation. organic-chemistry.org This process involves the reaction between an amine and a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the target amine. researchgate.net
The synthesis of this compound can be approached via two primary reductive amination pathways:
The reaction of 4-methoxy-cyclohexylamine with benzaldehyde.
The reaction of 4-methoxy-cyclohexanone with benzylamine.
A general procedure for this type of synthesis involves stirring a mixture of the aldehyde and amine, often in the presence of an acid catalyst to facilitate imine formation. arkat-usa.org A reducing agent is then added to reduce the C=N double bond of the imine. Sodium borohydride (NaBH₄) is a commonly used reductant for this purpose. arkat-usa.orgguidechem.com The reaction conditions can be optimized by selecting appropriate solvents, catalysts, and reducing systems to achieve high yields. For instance, using NaBH₄ in conjunction with a cation exchange resin like DOWEX® 50WX8 in THF has been shown to be an efficient system for the reductive amination of various aldehydes and anilines at room temperature. redalyc.org
The table below summarizes various conditions reported for reductive amination, which are applicable to the synthesis of the target compound and its analogues.
Table 1: Selected Conditions for Reductive Amination
| Carbonyl Compound | Amine | Reducing System | Catalyst/Additive | Solvent | Yield | Ref. |
|---|---|---|---|---|---|---|
| Arylaldehydes | Various Amines | NaBH₄ | Acetic Acid | Methanol or Benzene (B151609) | Good | arkat-usa.org |
| 4-Methoxybenzaldehyde | 4-Methoxybenzylamine (B45378) | NaBH₄ | None specified | Ethanol | 99% | guidechem.com |
| Aldehydes/Ketones | Primary Amines | NaBH₄ | Ti(i-PrO)₄ | Not specified | High | organic-chemistry.org |
| Benzaldehyde | Aniline | NaBH₄ | DOWEX® 50WX8 | THF | 92% | redalyc.org |
Chemoselective Synthesis Considerations for this compound
A significant challenge in the synthesis of secondary amines like this compound is achieving high chemoselectivity. The primary issue is preventing the over-alkylation of the primary amine starting material or the secondary amine product, which leads to the formation of tertiary amines and reduces the yield of the desired compound.
Several strategies have been developed to enhance selectivity. A stepwise procedure, where the imine is formed first and then isolated or carried forward before the addition of the reducing agent, can offer greater control over the reaction compared to a one-pot synthesis. organic-chemistry.org The choice of reagents is also critical; for example, using titanium(IV) isopropoxide (Ti(i-PrO)₄) as an additive can effectively promote the formation of secondary amines exclusively. organic-chemistry.org
Catalysis plays a pivotal role in modern, selective N-alkylation reactions. Transition metal catalysts, particularly those based on palladium and cobalt, have been shown to be highly effective. chemrxiv.orgresearchgate.net These catalysts often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone in situ. This carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to yield the alkylated amine. This approach is highly atom-economical and environmentally friendly.
The choice of catalyst can significantly influence selectivity for mono-N-alkylation versus di-alkylation. For instance, specific cobalt and palladium-based catalysts have been designed to facilitate the selective N-alkylation of amines with alcohols, which serve as the alkylating agents. chemrxiv.orgresearchgate.net
Table 2: Catalytic Systems for Selective N-Alkylation
| Catalyst System | Amine Substrate | Alkylating Agent | Key Features | Ref. |
|---|---|---|---|---|
| Co-catalyst | Amines and Ammonia | Alcohols | Reusable, general and selective N-alkylation | researchgate.net |
| Pd@SiO₂ | Various Amines | Alcohols | Silica-supported palladium nanoparticles, recyclable | chemrxiv.org |
| Fe₁₀Pd₁/NC₅₀₀ | Alcohols | Amines | Bimetallic catalyst from a metal-organic framework (MOF) | chemrxiv.org |
For the synthesis of this compound, a chemoselective approach would involve the careful selection of a catalytic system that favors the formation of the secondary amine while minimizing the production of the tertiary amine, (dibenzyl)-(4-methoxy-cyclohexyl)-amine or benzyl-bis(4-methoxy-cyclohexyl)-amine, depending on the reaction pathway. The use of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or carbon, offers the additional advantages of easy separation and reusability. chemrxiv.orgresearchgate.net
Reactivity and Chemical Transformations of Benzyl 4 Methoxy Cyclohexyl Amine
Fundamental Amine Reactivity in Research Contexts
The reactivity of Benzyl-(4-methoxy-cyclohexyl)-amine is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics. The steric and electronic effects of the bulky benzyl (B1604629) and 4-methoxycyclohexyl substituents significantly modulate this reactivity.
Basicity: The basicity of an amine is determined by the availability of the nitrogen's lone pair to accept a proton. For this compound, several factors are at play. As an aliphatic amine, it is expected to be a stronger base than aromatic amines like aniline, where the lone pair is delocalized by resonance. researchgate.netmasterorganicchemistry.com The cyclohexyl group is an electron-donating alkyl group, which increases the electron density on the nitrogen and thus enhances basicity compared to ammonia (B1221849). researchgate.net
Nucleophilicity: Nucleophilicity refers to the ability of the amine to donate its lone pair to an electrophilic atom, typically carbon. Like basicity, it is influenced by electron density and sterics. Secondary amines are generally potent nucleophiles. masterorganicchemistry.com this compound is expected to readily participate in nucleophilic substitution and addition reactions. It can react with various electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. ncert.nic.in While the bulky substituents may slow the rate of reaction compared to smaller secondary amines like diethylamine, its nucleophilic character remains a key feature of its reactivity profile. masterorganicchemistry.com
Table 1: Predicted Acid-Base Properties of this compound and Related Compounds
| Compound | Class | Predicted pKa of Conjugate Acid | Rationale |
| This compound | Secondary Aliphatic Amine | ~10.5 - 11.0 | Expected to be a relatively strong base due to two electron-donating alkyl groups (cyclohexyl and benzyl). Steric hindrance may slightly reduce basicity compared to simpler secondary amines. |
| Cyclohexylamine (B46788) masterorganicchemistry.com | Primary Aliphatic Amine | 10.6 - 11.2 | The electron-donating cyclohexyl group makes it a stronger base than ammonia. |
| N-Benzylcyclohexylamine nih.gov | Secondary Aliphatic Amine | ~11.0 | Similar electronic environment to the target compound, serving as a close analogue. |
| Aniline masterorganicchemistry.com | Primary Aromatic Amine | 4.6 | The lone pair is delocalized into the benzene (B151609) ring, significantly reducing basicity. |
Amines are common ligands in coordination chemistry, using their nitrogen lone pair to form coordinate bonds with metal ions. This compound is expected to act as a monodentate ligand, binding to a metal center through its nitrogen atom. The formation and stability of such metal complexes would be influenced by:
The nature of the metal ion: It would likely form stable complexes with transition metals such as copper, nickel, palladium, and platinum.
Steric hindrance: The bulky benzyl and 4-methoxycyclohexyl groups would play a significant role in the coordination sphere of the metal. This steric bulk could limit the number of ligands that can coordinate to a single metal center and influence the geometry of the resulting complex.
Chelation: While the molecule itself is a monodentate ligand, derivatization to introduce other donor atoms could create multidentate ligands capable of chelation, leading to more stable metal complexes.
While direct studies on metal complexes of this compound are not available, the principles of coordination chemistry suggest its potential use in synthesizing novel organometallic compounds. Transmetalation reactions involving organolithium compounds, such as lithium amides, are a common route to forming various metal-amide complexes. nih.gov
Advanced Reaction Pathways Involving this compound
Beyond its fundamental properties, this compound can be expected to undergo a variety of more complex chemical transformations, offering pathways for synthesizing new molecules.
Oxidative Transformations: The amine functional group and the adjacent benzylic position are susceptible to oxidation.
Oxidative C-N Cleavage: The N-benzyl group can be removed oxidatively. Reagents like potassium bromide with an oxidant (Oxone) can generate a bromo radical that abstracts a benzylic hydrogen. acs.org This leads to an iminium ion intermediate, which is then hydrolyzed to yield the corresponding secondary amine (4-methoxy-cyclohexylamine) and benzaldehyde. acs.org Electrochemical methods have also been developed for the selective oxidative cleavage of benzyl C-N bonds under metal-free conditions, converting various benzylamines into aldehydes or ketones. researchgate.net
Oxidation to Nitrones: Oxidation of related N-benzyl-N-alkylhydroxylamines with reagents like mercury(II) oxide leads to the formation of nitrones. kfupm.edu.sa While this requires a hydroxylamine (B1172632) precursor, it indicates that the nitrogen center can be oxidized.
Reductive Transformations:
Reductive N-Debenzylation: The most common reductive transformation for N-benzyl amines is the cleavage of the benzyl group via hydrogenolysis. wikipedia.org This is typically achieved using hydrogen gas (H₂) and a palladium catalyst (Pd/C). This reaction is a standard method for deprotection in organic synthesis and would convert this compound into 4-methoxy-cyclohexylamine and toluene (B28343). organic-chemistry.org
The secondary amine moiety is a versatile handle for a wide range of derivatization reactions.
Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) readily converts secondary amines into amides. ncert.nic.in For example, reacting this compound with benzoyl chloride would yield N-benzoyl-N-benzyl-(4-methoxy-cyclohexyl)amine. rsc.org This is a common derivatization technique used in analytical chemistry. nih.gov
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) would produce the corresponding sulfonamide. N-benzylsulfonamides are significant scaffolds in medicinal chemistry. nsf.gov
Alkylation: While challenging to control, the nitrogen can be further alkylated to form a tertiary amine.
Formation of Carbamoyl (B1232498) Chlorides: Treatment with phosgene (B1210022) or its safer equivalent, triphosgene, can convert N-benzyl-protected secondary amines into carbamoyl chlorides, which are valuable synthetic intermediates for producing ureas. researchgate.net
Table 2: Potential Derivatization Reactions
| Reagent | Product Type | General Reaction |
| Acyl Chloride (R-COCl) | Amide | R-CO-N(Bn)(Cy-OMe) |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | R-SO₂-N(Bn)(Cy-OMe) |
| Triphosgene | Carbamoyl Chloride | Cl-CO-N(Bn)(Cy-OMe) |
| Alkyl Halide (R'-X) | Tertiary Amine | R'-N(Bn)(Cy-OMe) |
Bn = Benzyl, Cy-OMe = 4-methoxy-cyclohexyl
The reactions of this compound are understood through well-established organic reaction mechanisms.
Nucleophilic Substitution (Acylation/Alkylation): When reacting with an acyl chloride or alkyl halide, the reaction proceeds via a standard nucleophilic acyl substitution or Sₙ2 mechanism, respectively. The nitrogen lone pair attacks the electrophilic carbon, leading to the displacement of the leaving group (e.g., chloride). For acylation, a tetrahedral intermediate is formed, which then collapses to the amide product. ncert.nic.in
Oxidative C-N Cleavage: The mechanism for oxidative debenzylation often involves radical intermediates. For instance, using KBr/Oxone, a bromo radical abstracts a hydrogen from the benzylic position to form a stabilized benzyl radical. acs.org This radical is then oxidized via a single-electron transfer (SET) to an iminium cation, which is subsequently hydrolyzed by water to cleave the C-N bond. acs.org Electrochemical methods also proceed via an initial electron transfer from the amine to the anode. researchgate.net
Catalytic Hydrogenolysis (Debenzylation): The mechanism for reductive debenzylation on a palladium surface involves the oxidative addition of the benzylic C-N bond to the metal surface. The adsorbed species then undergoes hydrogenolysis, where reaction with adsorbed hydrogen atoms cleaves the bond, releasing toluene and the debenzylated amine.
Derivatives and Analogues of Benzyl 4 Methoxy Cyclohexyl Amine
Structural Modification Strategies
The generation of novel molecules based on the benzyl-(4-methoxy-cyclohexyl)-amine scaffold relies on established and innovative synthetic strategies. These strategies allow for the introduction of diverse functional groups and the alteration of the core structure to achieve specific chemical characteristics.
The benzyl (B1604629) group presents a prime site for modification to influence the electronic and steric properties of the molecule. A common strategy involves the introduction of substituents onto the aromatic ring. For instance, analogues have been synthesized featuring a methyl group or a methylsulfanyl group on the benzyl ring, resulting in compounds like (4-methoxy-benzyl)-(4-methyl-benzyl)-amine (B169380) nih.gov and (4-methoxy-benzyl)-(4-methylsulfanyl-benzyl)-amine. nih.gov These substitutions can alter the electron density of the aromatic system and impact intermolecular interactions.
The cyclohexyl ring offers numerous possibilities for structural variation, affecting the compound's lipophilicity, conformation, and potential for hydrogen bonding. Modifications can range from the introduction of simple functional groups to the attachment of larger moieties.
One example of a functionalized cyclohexyl ring is found in benzyl-methyl-(4-thiocyanato-cyclohexyl)-amine, which introduces a thiocyanate (B1210189) group. sigmaaldrich.com Another significant modification involves the introduction of a hydroxyl group, leading to precursors like 2-(4-methoxybenzyl)cyclohexan-1-ol. This hydroxylated intermediate can then be further functionalized, for example, through glucosylation to form 2-(4-methoxybenzyl)cyclohexyl β-D-glucopyranoside, demonstrating the potential to append carbohydrate units to the cyclohexyl scaffold. researchgate.net The stereochemistry of substituents on the cyclohexyl ring, whether cis or trans, also plays a crucial role in defining the molecule's three-dimensional shape. researchgate.net
The secondary amine in the parent structure is a key reactive site for introducing a wide variety of substituents, thereby converting it into a tertiary amine or an amide. This can profoundly alter the basicity and hydrogen-bonding capability of the nitrogen atom.
A common modification is N-alkylation or N-benzylation. For example, bis-(4-methoxybenzyl)-amine is a symmetrical derivative where a second 4-methoxybenzyl group is attached to the nitrogen. chemicalbook.comchemicalbook.com This compound has been used as a reagent in the synthesis of other complex molecules. researchgate.net Another approach involves the introduction of a sulfonyl group, as demonstrated by the synthesis of N-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide, where a tosyl group is attached to the nitrogen. nih.gov Such sulfonamides are known for their distinct chemical properties and stability.
Synthesis of Complex Scaffolds Incorporating the this compound Motif
The this compound motif can be integrated into larger, more complex molecular architectures to create novel chemical entities with specialized functions. These synthetic efforts often aim to combine the structural features of the parent amine with other pharmacologically relevant scaffolds.
For instance, the N-benzyl amine framework is a key component in the design of hybrid molecules. A series of N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one analogs have been synthesized, merging the benzylamine (B48309) moiety with a thioxothiazolidinone core. nih.gov Similarly, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the creation of 5,6,7-trimethoxyflavan derivatives, which are complex polycyclic structures. nih.gov
Another approach involves the attachment of long-chain fatty acids to the amine, forming amide derivatives. N-(4-methoxybenzyl)undec-10-enamide and N-(4-methoxy benzyl)oleamide are examples where fatty acid chains are connected to a related 4-methoxybenzylamine (B45378) structure. nih.gov Furthermore, the benzylamine scaffold can participate in photoredox-catalyzed cascade reactions to construct intricate ring systems, such as cyclopropanes. acs.org
Regioselectivity and Stereoselectivity in Derivative Synthesis
The synthesis of specific derivatives of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions. This is particularly important when creating chiral molecules or when specific substitution patterns are desired.
Stereoselectivity is crucial in the synthesis of chiral amines. For example, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine has been achieved with high stereoselectivity using a chiral auxiliary, (R)-α-methylphenethylamine, followed by catalytic hydrogenation. google.com Enzymatic reactions are also powerful tools for achieving high stereoselectivity. The enzymatic reduction of 2-(4-methoxybenzyl)cyclohexan-1-one using Saccharomyces cerevisiae can produce specific enantiomers of the corresponding alcohol, which are then used to synthesize stereochemically pure glucosides. researchgate.net The separation of diastereomeric mixtures via chiral high-performance liquid chromatography (HPLC) is another method employed to obtain enantiomerically pure products. researchgate.net
Regioselectivity, the control of where a reaction occurs on a molecule, is also a key consideration. In the synthesis of complex scaffolds, divergent synthesis strategies can be employed. For example, visible-light-mediated divergent strategies have been developed for the construction of both spirocyclopropanes and 1,1-substituted cyclopropanes from the same starting materials, where the regiochemical outcome is controlled by the choice of reaction conditions. acs.org
Computational and Theoretical Investigations of Benzyl 4 Methoxy Cyclohexyl Amine
Quantum Chemical Studies and Applications
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. mpg.demanchester.ac.uk It is favored for its balance of accuracy and computational efficiency, making it suitable for systems of the size of Benzyl-(4-methoxy-cyclohexyl)-amine. mpg.de
Structural Optimization: A primary application of DFT would be to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. The resulting bond lengths, bond angles, and dihedral angles are crucial for understanding the molecule's shape and steric profile. For similar benzylamine (B48309) derivatives, DFT calculations using basis sets like B3LYP/6-31G+(d,p) have been successfully employed to correlate theoretical data with experimental values from X-ray crystallography. nih.gov
Electronic Properties: Once the geometry is optimized, DFT can be used to calculate a wide array of electronic properties. These include dipole moment, polarizability, and thermodynamic properties (enthalpy, entropy, Gibbs free energy). Such calculations are vital for predicting how the molecule will interact with itself and with other molecules, and for understanding its stability. dergipark.org.tr
Further analysis of the electronic structure provides deeper insights into chemical reactivity. researchgate.net
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov
Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. nih.govresearchgate.net For a molecule like this compound, the nitrogen atom of the amine group and the oxygen of the methoxy (B1213986) group would be expected to be regions of negative potential.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge transfer and hyperconjugative interactions within the molecule. It provides information on the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. dergipark.org.tr This analysis helps to quantify the stability arising from these interactions and provides a detailed picture of the Lewis structure and any non-Lewis (resonance) contributions. nih.gov
Reaction Mechanism Predictions and Validation through Computational Chemistry
Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. nih.gov For this compound, this could involve modeling its synthesis or its reactions with other species. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows researchers to determine the most likely mechanism, identify rate-determining steps, and understand the factors that control the reaction's outcome.
Conformational Analysis of this compound
The cyclohexane (B81311) ring in this compound can exist in multiple conformations, primarily the chair, boat, and twist-boat forms. Furthermore, there is rotational freedom around the single bonds connecting the benzyl (B1604629) group and the cyclohexyl group to the amine nitrogen.
A thorough conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify all stable low-energy conformers and the energy barriers for interconversion between them. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. Such an analysis would reveal whether the methoxy and benzyl-amine substituents on the cyclohexane ring prefer axial or equatorial positions and how the benzyl group is oriented relative to the rest of the molecule.
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are packed together through a network of intermolecular interactions. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these interactions in a crystal lattice. nih.govresearchgate.net
Advanced Analytical Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Benzyl-(4-methoxy-cyclohexyl)-amine.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and the connectivity between neighboring protons. For this compound, the expected ¹H NMR spectrum would display distinct signals corresponding to the protons of the benzyl (B1604629) group, the methoxy (B1213986) group, the cyclohexyl ring, and the amine proton.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.80 | Singlet | 2H |
| Methoxy (OCH₃) | ~3.30 | Singlet | 3H |
| Cyclohexyl (CH-O) | 3.10 - 3.20 | Multiplet | 1H |
| Cyclohexyl (CH-N) | 2.50 - 2.70 | Multiplet | 1H |
| Amine (NH) | 1.50 - 2.50 | Broad Singlet | 1H |
Note: The exact chemical shifts can vary based on the solvent and the cis/trans isomeric configuration of the cyclohexyl ring.
¹³C NMR Spectroscopy: This method provides a count of the unique carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for the aromatic carbons, the benzylic carbon, the cyclohexyl carbons, and the methoxy carbon. Data for structurally similar compounds, such as N-benzyl-4-methoxyaniline, show aromatic carbons in the range of 114-152 ppm and the benzylic carbon around 49 ppm. The carbons of a cyclohexyl ring typically appear between 25 and 48 ppm.
Expected ¹³C NMR Spectral Data
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-ipso, C-N) | 139 - 142 |
| Aromatic (CH) | 127 - 129 |
| Cyclohexyl (C-O) | 79 - 81 |
| Methoxy (OCH₃) | ~55 |
| Benzylic (CH₂) | 52 - 54 |
| Cyclohexyl (C-N) | 50 - 58 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₄H₂₁NO, corresponding to a molecular weight of approximately 219.33 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would form a molecular ion peak (M⁺) at m/z 219. The fragmentation of this ion is predictable based on the structure. Key fragmentation pathways for amines often involve alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and loss of substituents.
Plausible Fragmentation Pattern
| m/z Value | Ion Structure/Fragment Lost | Significance |
|---|---|---|
| 219 | [C₁₄H₂₁NO]⁺ | Molecular Ion (M⁺) |
| 218 | [M-H]⁺ | Loss of a hydrogen atom |
| 204 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 188 | [M-OCH₃]⁺ | Loss of a methoxy radical |
| 128 | [M-C₇H₇]⁺ | Loss of benzyl radical, forming [C₇H₁₄NO]⁺ |
Analysis of related structures supports these fragmentation patterns, with the benzyl cation at m/z 91 being a particularly strong and diagnostic peak in the mass spectra of many benzyl-containing compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While no specific crystal structure for this compound has been published in the reviewed literature, this technique would provide invaluable structural information if a suitable single crystal could be obtained.
The analysis would precisely measure all bond lengths, bond angles, and torsional angles within the molecule. Crucially, it would establish the absolute configuration of the stereocenters and the preferred conformation of the six-membered cyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state. It would also reveal the specific stereochemical relationship (cis or trans) between the benzylamino and methoxy substituents on the cyclohexyl ring. Furthermore, the packing of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the amine group, would be elucidated.
Vibrational Spectroscopy (IR) for Functional Group Presence and Analysis
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective tool for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The spectrum for a secondary amine like this compound is expected to show a single, moderate N-H stretching band. The presence of both aromatic and aliphatic C-H bonds will also be evident, along with the characteristic C-O stretch of the ether group.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₃, CH₂, CH) | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| Amine N-H | Bend | 1550 - 1650 | Medium |
These expected peaks align with spectral data available for analogous structures such as 4-methoxybenzyl alcohol and other amines, which show strong C-O stretching and characteristic C-H and N-H vibrations.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Intermediates
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The primary chromophore in this compound is the benzene (B151609) ring.
The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These arise from π → π* electronic transitions. The primary absorption bands for benzene derivatives typically appear in the range of 200-280 nm. The presence of the methoxy group on the cyclohexyl ring is not expected to significantly influence the electronic transitions of the isolated phenyl group. While specific UV-Vis data for this compound is not available, data for related compounds like 4-methoxyaniline show absorption maxima in this region. This technique is particularly useful in a research context for monitoring the progress of reactions involving the aromatic ring or for detecting the formation of conjugated intermediates.
Chromatographic Methods (e.g., GC) for Purity and Reaction Monitoring in Synthesis Research
Chromatographic techniques are essential for separating components of a mixture and are widely used in synthesis research to assess product purity and monitor reaction progress. Gas Chromatography (GC) is well-suited for analyzing volatile and thermally stable compounds like this compound.
When coupled with a detector like a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can effectively determine the purity of a synthesized batch of this compound. A pure sample would ideally show a single peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as starting materials (e.g., 4-methoxy-cyclohexanone and benzylamine) or side-products. This allows for the optimization of reaction conditions to maximize yield and purity. In research, Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of a reaction's progress before a more detailed GC analysis is performed.
Emerging Research Applications in Chemical Sciences Excluding Clinical Studies
Role as a Chemical Building Block for Complex Molecule Synthesis
The structure of Benzyl-(4-methoxy-cyclohexyl)-amine, featuring a secondary amine, a benzyl (B1604629) group, and a substituted cyclohexane (B81311) ring, suggests its potential utility as a versatile building block in organic synthesis. Secondary amines are fundamental intermediates, capable of undergoing a wide array of chemical transformations.
The key structural components and their potential synthetic roles are outlined below:
| Structural Moiety | Potential Function in Synthesis |
| Secondary Amine (-NH-) | Can act as a nucleophile to react with electrophiles such as acyl chlorides, alkyl halides, and epoxides. It is a precursor for the formation of amides, tertiary amines, and enamines. |
| Benzyl Group (C₆H₅CH₂-) | Often employed as a protecting group for the amine functionality. It can be readily introduced and later removed under various reductive conditions (e.g., hydrogenolysis), allowing for selective reactions at other sites of a complex molecule. |
| 4-Methoxycyclohexyl Group | Provides a non-aromatic, sterically defined, and conformationally interesting scaffold. The methoxy (B1213986) group can influence the stereochemistry of the cyclohexane ring (existing as cis and trans isomers) and could be a handle for further functionalization. |
In principle, this compound could serve as a key fragment in the assembly of more complex molecules, particularly where a bulky, non-planar, and N-benzylated amine is desired to impart specific conformational constraints or solubility properties.
Applications in Catalysis and Ligand Design
The amine functionality is central to the potential catalytic applications of this compound.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The nitrogen atom in this compound possesses a lone pair of electrons, making it a Lewis base. As such, it could theoretically function as a catalyst in reactions that are promoted by bases. For instance, it could potentially catalyze Michael additions, aldol (B89426) reactions, or other condensations by activating either the substrate or the reagent through hydrogen bonding or deprotonation. The steric bulk of the benzyl and 4-methoxycyclohexyl groups would likely play a significant role in influencing the stereochemical outcome of such reactions.
The nitrogen atom can also act as a ligand, donating its electron pair to coordinate with a transition metal center. This coordination is the foundation of many powerful catalytic systems.
Potential Roles in Metal-Ligand Catalysis:
Ligand Formation: The compound could serve as a monodentate 'L-type' ligand for various transition metals (e.g., Palladium, Rhodium, Ruthenium).
Chiral Ligand Synthesis: The 4-methoxycyclohexyl group contains chiral centers. If the compound were synthesized in an enantiomerically pure form (either cis or trans), it could be used as a chiral ligand in asymmetric catalysis, aiming to produce one enantiomer of a product in excess.
Ancillary Ligand: The bulky substituents on the amine could help stabilize the metal center, control its reactivity, and influence the regioselectivity or stereoselectivity of the catalytic transformation.
Integration into Advanced Materials Research
The incorporation of amine moieties into polymeric and solid-state materials is a widely explored strategy for creating functional materials. rsc.org
Porous organic polymers (POPs) are a class of materials characterized by high surface area and tunable porosity, making them promising candidates for gas storage and separation. rsc.org The introduction of amine functional groups into the structure of POPs is a common method to enhance their affinity for acidic gases like carbon dioxide (CO₂). rsc.org
Theoretically, this compound could be integrated into such materials in two primary ways:
Post-Synthetic Modification: An existing polymer with reactive sites (e.g., chloromethyl groups) could be functionalized by reacting it with the amine, thereby grafting the amine moiety onto the polymer framework.
Monomer for Direct Synthesis: If modified to contain polymerizable groups, the compound could be used as a monomer or cross-linker in the direct synthesis of a POP. The amine would be an integral part of the polymer backbone.
The basic nitrogen atom would be expected to increase the material's affinity for CO₂ through Lewis acid-base interactions, potentially improving both the capacity and selectivity of gas capture. rsc.org
Beyond gas capture, the amine functionality could impart other useful properties to materials. The basic nature of the amine could be exploited in materials designed for applications in catalysis or as ion-exchange resins. The hydrophobic character of the benzyl and cyclohexyl groups could be leveraged in the design of functional polymers with specific solubility or self-assembly properties in various media. The development of such materials would depend on the successful polymerization or grafting of the this compound unit into a larger macromolecular structure.
Advanced Synthetic Methodologies Development Utilizing Amine Compounds
There is no available research detailing the use of this compound in the development of advanced synthetic methodologies.
Applications in Dye Chemistry and Related Fields
No documented applications of this compound in dye chemistry or related fields were found in the reviewed literature.
Future Research Directions and Outlook
Unexplored Synthetic Routes to Benzyl-(4-methoxy-cyclohexyl)-amine and Analogues
The classical synthesis of secondary amines often relies on well-established methods such as reductive amination and N-alkylation. For this compound, this would typically involve the reaction of 4-methoxycyclohexanone (B142444) with benzylamine (B48309) in the presence of a reducing agent. masterorganicchemistry.comwikipedia.org However, future research should focus on developing more efficient, selective, and sustainable synthetic protocols.
One promising avenue is the application of catalytic borrowing hydrogen or hydrogen autotransfer reactions. This methodology allows for the N-alkylation of amines with alcohols, which are often more desirable starting materials than aldehydes or alkyl halides due to their lower cost and environmental impact. The reaction of 4-methoxy-cyclohexanol with benzylamine using a suitable transition-metal catalyst could provide a direct and atom-economical route to the target compound.
Furthermore, the development of novel ammonia (B1221849) surrogates presents an opportunity for controlled synthesis. Recently developed N-aminopyridinium salts can act as effective ammonia synthons, allowing for a "self-limiting" monoalkylation that avoids the common problem of overalkylation seen in traditional methods. acs.org A strategy could be devised where a 4-methoxy-cyclohexyl group is first installed on such a surrogate, followed by benzylation.
The synthesis of analogues is another critical research direction. This can be achieved by:
Varying the cyclohexyl moiety: Employing substituted cyclohexanones (e.g., with different alkyl, aryl, or functional groups) in reductive amination would yield a library of analogues with diverse steric and electronic properties. The use of stereochemically pure cyclohexanone (B45756) precursors would also allow for the synthesis of specific cis/trans isomers. google.com
Modifying the aromatic group: Replacing benzylamine with various substituted benzylamines (e.g., holding electron-donating or -withdrawing groups) or other arylmethylamines would allow for fine-tuning of the molecule's properties.
These unexplored routes could provide access to a wide range of novel derivatives for screening in various applications.
| Synthetic Strategy | Reactants | Key Advantages | Potential Challenges |
| Catalytic Borrowing Hydrogen | 4-methoxy-cyclohexanol + Benzylamine | Atom-economical, uses alcohols as alkylating agents, environmentally benign. | Requires development of specific catalysts, potential for side reactions. |
| Reductive Amination (Advanced) | 4-methoxy-cyclohexanone + Benzylamine | High yields, well-established, can be made asymmetric. nih.govorganic-chemistry.org | Requires stoichiometric reducing agents, potential for overalkylation. masterorganicchemistry.com |
| N-Alkylation with Novel Surrogates | N-aminopyridinium salt + 4-methoxy-cyclohexyl halide + Benzyl (B1604629) halide | Avoids overalkylation, highly selective for secondary amines. acs.org | Multi-step process, availability of starting materials. |
| Catalytic Reductive Amination from Nitriles | 4-methoxy-benzonitrile + Benzylamine (via intermediate) | One-pot synthesis, uses nitriles as precursors. rsc.org | Requires specific catalysts (e.g., Pt nanowires), catalyst stability. |
Novel Reactivity and Transformation Pathways for the Amine Core
The secondary amine core of this compound is a hub of reactivity, primarily acting as a nucleophile. Future research should venture beyond standard acylation and alkylation reactions to explore novel transformations that can generate complex and valuable molecular architectures.
A key area for exploration is the catalytic functionalization of C-H bonds adjacent to the nitrogen atom (the α-position). Recent advances have demonstrated that visible-light-mediated catalysis can achieve the dehydrogenation of secondary amines, forming an enamine or iminium ion intermediate in situ. rsc.org This intermediate can then be trapped with various nucleophiles, enabling the installation of new functional groups at the α-carbon of either the benzyl or cyclohexyl moiety. Similarly, copper-nitroxyl catalyst systems have been shown to be effective for the α-oxygenation of cyclic secondary amines, converting them into lactams. nih.govacs.org Applying such a method to this compound could yield novel lactam structures with potential biological activity.
Another frontier is the development of late-stage functionalization strategies. Methods involving cobalt-catalyzed electrophilic amination of organozinc reagents allow for the conversion of secondary amines into complex tertiary amines. acs.org This could be used to introduce a wide array of alkyl, aryl, or heteroaryl groups onto the nitrogen atom of this compound, providing a powerful tool for rapidly diversifying the molecular scaffold for structure-activity relationship (SAR) studies.
Finally, transformations involving the N-benzyl group itself are of interest. While often used as a protecting group that can be removed via hydrogenolysis, oxidative debenzylation methods offer an alternative pathway. acs.org Exploring selective cleavage or functionalization of the benzyl group without disturbing the rest of the molecule could provide access to N-(4-methoxy-cyclohexyl)amine, a primary amine that is a valuable building block in its own right.
| Transformation Type | Reagents/Catalyst System | Potential Product Class | Significance |
| α-C-H Oxygenation | Copper/Nitroxyl Catalyst, O₂ | N-benzyl-4-methoxy-cyclohexyl-lactams | Access to novel heterocyclic scaffolds, potential drug metabolites. acs.org |
| α-C-H Functionalization | Visible Light Photoredox Catalyst + Nucleophile | α-Substituted amine derivatives | Installation of diverse functional groups at a previously inert position. rsc.org |
| Late-Stage N-Arylation/Alkylation | Cobalt Catalyst + Organozinc Reagents | Complex tertiary amines | Rapid diversification for SAR studies in medicinal chemistry. acs.org |
| Selective N-Debenzylation | Oxidative or Novel Reductive Methods | N-(4-methoxy-cyclohexyl)amine | Generation of a valuable primary amine intermediate. |
Advanced Computational Modeling Enhancements for Predicting Properties and Reactivity
Computational chemistry offers powerful tools to accelerate the research and development cycle for molecules like this compound. By predicting properties and reaction outcomes, computational models can guide experimental work, saving time and resources.
Density Functional Theory (DFT) calculations can provide fundamental insights into the molecule's electronic structure, conformation, and reactivity. nih.gov Future studies should employ DFT to:
Map Reaction Pathways: Calculate the transition state energies for the proposed synthetic routes to identify the most energetically favorable pathways and optimize reaction conditions. researchgate.netacs.org
Predict Nucleophilicity: Quantify the nucleophilic character of the amine nitrogen, which is crucial for understanding its reactivity in various transformations. acs.org
Analyze Conformational Landscapes: The flexible cyclohexyl ring can adopt multiple chair and boat conformations. Understanding the energetic landscape of these conformers is essential for predicting how the molecule will interact with biological targets or self-assemble in materials.
Beyond DFT, Machine Learning (ML) is emerging as a transformative tool in chemical research. nih.govacs.org For this compound and its analogues, ML models could be developed to:
Predict Physicochemical Properties: Train models on datasets of similar amines to predict properties like solubility, boiling point, and partition coefficients for newly designed analogues. mit.eduacs.org
Develop Quantitative Structure-Activity Relationship (QSAR) Models: If a set of analogues is synthesized and tested for a specific biological activity, ML can build QSAR models to predict the activity of virtual compounds, guiding the design of more potent molecules.
Accelerate Discovery: By integrating ML with high-throughput virtual screening, vast chemical spaces of potential analogues can be explored computationally to identify promising candidates for synthesis and testing. research.googlebohrium.com User-friendly applications are making these advanced ML methods more accessible to all chemists. mit.eduacs.org
| Computational Method | Application Area | Predicted Information | Impact on Research |
| Density Functional Theory (DFT) | Synthesis & Reactivity | Reaction energy profiles, transition state structures, nucleophilicity indices. nih.govacs.org | Optimization of reaction conditions, rationalization of observed reactivity. |
| Molecular Dynamics (MD) | Conformation & Interaction | Conformational preferences, interaction with solvents, binding modes to proteins. | Understanding behavior in solution, guiding drug design. |
| Machine Learning (ML) / QSAR | Property Prediction | Solubility, toxicity, biological activity, material properties. nih.govresearch.google | Prioritization of synthetic targets, accelerated discovery of lead compounds. |
Broadening Scope in Chemical Research Applications Beyond Current Trends
While this compound does not have established applications, its structural components—the benzylamine and cyclohexylamine (B46788) moieties—are present in a wide range of commercially important compounds. wikipedia.org Future research should focus on leveraging the unique combination of these groups to explore novel applications.
Medicinal Chemistry: Substituted cyclohexylamines are known to act as agents targeting the central nervous system. google.com The scaffold of this compound could serve as a starting point for the development of new therapeutics. Its derivatives could be synthesized and screened for activity against various receptors, enzymes, or ion channels.
Materials Science: Benzylamine and cyclohexylamine derivatives are used as corrosion inhibitors and as stabilizers or building blocks for polymers. google.comcatapharma.com The lipophilic cyclohexyl group combined with the aromatic benzyl group may impart effective surface-adsorbing properties. Research into its efficacy as a corrosion inhibitor for various metals in acidic or saline environments could be a fruitful area. researchgate.netresearchgate.netgoogle.com Additionally, incorporating this amine into polymer backbones could lead to new materials with unique thermal or mechanical properties.
Agrochemicals: The cyclohexylamine framework is a component of some herbicides. wikipedia.org A library of this compound analogues could be screened for herbicidal or pesticidal activity.
Catalysis: Chiral amines are widely used as ligands or organocatalysts in asymmetric synthesis. The development of enantioselective routes to this compound could yield new chiral ligands whose steric and electronic properties could be tuned by modifying the aromatic ring or the cyclohexyl substituent.
By systematically exploring these areas, the chemical community can move beyond the current landscape and establish this compound as a valuable scaffold in diverse fields of chemical research.
Q & A
What are the most efficient synthetic routes for Benzyl-(4-methoxy-cyclohexyl)-amine, and how do reaction conditions influence yield?
Basic Research Focus :
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, allyl tributyl stannane-mediated methods (as seen in homoallylic amine syntheses) are effective, with yields exceeding 80% under optimized conditions. Key steps include controlling stoichiometry of the benzylamine and cyclohexyl electrophile, and using anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
Advanced Research Focus :
Reaction optimization requires analyzing competing pathways. For instance, in Entry 6b (Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine), the use of allyl tributyl stannane at −78°C minimized polymerization of the alkene intermediate. Advanced studies should monitor byproducts (e.g., via LC-MS) and adjust catalyst loading (e.g., Pd(PPh₃)₄) to suppress undesired coupling products .
How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
Basic Research Focus :
¹H and ¹³C NMR are critical for confirming regiochemistry. For example, in Benzyl-(3E)-3-hydroxy-20-oxo-29-norlupan-28-oate (Entry 16), the methoxy group at C4 of the cyclohexyl ring appears as a singlet near δ 3.76 ppm in DMSO-d₆, while the benzyl protons show multiplet signals at δ 7.15–7.77 ppm .
Advanced Research Focus :
Overlapping signals (e.g., in crowded aromatic regions) can be resolved using 2D NMR (NOESY, HSQC). For instance, NOESY correlations in Benzyl-(3β)-3-hydroxy-20-hydroximino-29-norlupan-28-oate (Entry 17) confirmed stereochemistry by cross-peaks between the hydroxyl proton and adjacent methylene groups .
What strategies are used to design bioactive derivatives of this compound?
Basic Research Focus :
Introducing functional groups (e.g., oximes, hydroxamic acids) enhances bioactivity. For example, oxime derivatives (Entry 12 and 13) were synthesized via ketone condensation with hydroxylamine, achieving >90% yield. Such modifications improve solubility and target binding .
Advanced Research Focus :
Rational design involves computational docking studies to predict interactions with biological targets (e.g., enzymes or receptors). Derivatives like Benzyl-[1-(2-Chloro-quinoline-3-yl)-but-3-enyl]-amine (Entry 6f) were optimized for antimicrobial activity by introducing electron-withdrawing groups (Cl) to enhance membrane penetration .
How can conflicting spectral data for this compound derivatives be reconciled?
Basic Research Focus :
Contradictions in IR or NMR data often arise from solvent effects or impurities. For example, cyclohexyl methoxy protons may shift upfield in CDCl₃ (δ 1.75–2.20 ppm) compared to DMSO-d₆. Baseline purification (e.g., column chromatography) is essential to isolate pure products .
Advanced Research Focus :
Dynamic effects (e.g., rotamers) can split signals. Variable-temperature NMR (e.g., −40°C to 80°C) stabilizes conformers, resolving splits. In Benzyl-(3E)-3-{...}lup-20(29)-en-28-oate (Entry 12), cooling to −20°C simplified complex splitting patterns in the allylic region .
What role does this compound play in heterocyclic synthesis?
Basic Research Focus :
The amine serves as a nucleophile in cyclization reactions. For example, in the synthesis of 2-benzyl-N-substituted anilines (Entry 4aa), imine condensation with (E)-2-arylidene-3-cyclohexenones produced six-membered heterocycles in 70–85% yield .
Advanced Research Focus :
Palladium-catalyzed cross-coupling (e.g., Heck reactions) leverages the benzylamine moiety to construct indolizine derivatives. For instance, Benzyl-(2-(2,2-dibromovinyl)-phenyl]-amine (Entry 2.130a) underwent tandem coupling to generate fused bicyclic systems with potential kinase inhibitory activity .
How are stability and degradation profiles of this compound assessed in pharmacological studies?
Basic Research Focus :
Accelerated stability testing (40°C/75% RH for 4 weeks) identifies degradation pathways. Hydrolysis of the methoxy group or oxidation of the benzylamine are common issues. LC-MS monitors degradation products like 4-methoxycyclohexanol .
Advanced Research Focus :
Isotope-labeling (e.g., ¹⁴C at the methoxy group) tracks metabolic fate in vitro. For hydrochloride salts (e.g., Benzyl-[1-(4-methoxyphenyl)ethyl]amine hydrochloride), pH-dependent solubility studies correlate with bioavailability in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
